molecular formula C23H21NO3 B12316154 4-(4-Methoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

4-(4-Methoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

Cat. No.: B12316154
M. Wt: 359.4 g/mol
InChI Key: RAEVJWCABIVQLE-DTQAZKPQSA-N
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Description

4-(4-Methoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a complex organic compound with a unique structure that includes a methoxy-benzylidene group, a tetrahydro-acridine core, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid under acidic conditions. The reaction is often catalyzed by an acid such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzylidene linkage.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The benzylidene linkage can be reduced to form a saturated alkyl chain.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using reagents like bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of 4-(4-Hydroxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid.

    Reduction: Formation of 4-(4-Methoxy-benzyl)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid.

    Substitution: Formation of 4-(4-Halo-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid.

Scientific Research Applications

4-(4-Methoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves its interaction with specific molecular targets. The methoxy-benzylidene group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
  • 4-(4-Methoxy-benzyl)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
  • 4-(4-Halo-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

Uniqueness

The presence of the methoxy group in 4-(4-Methoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and can lead to different biological activities and applications.

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

(4E)-4-[(4-methoxyphenyl)methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid

InChI

InChI=1S/C23H21NO3/c1-14-11-16(13-15-7-9-17(27-2)10-8-15)22-19(12-14)21(23(25)26)18-5-3-4-6-20(18)24-22/h3-10,13-14H,11-12H2,1-2H3,(H,25,26)/b16-13+

InChI Key

RAEVJWCABIVQLE-DTQAZKPQSA-N

Isomeric SMILES

CC1C/C(=C\C2=CC=C(C=C2)OC)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O

Canonical SMILES

CC1CC(=CC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O

Origin of Product

United States

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